1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a methanamine group attached to a methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the dimethyl groups.
Attachment of the Methanamine Group: The resulting dimethylpyrazole is reacted with formaldehyde and a secondary amine to form the methanamine group.
Introduction of the Methoxybenzyl Moiety: Finally, the methanamine derivative is reacted with 3-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
- **
Oxidation: Potassium permanganate in acidic medium.
Properties
Molecular Formula |
C14H20ClN3O |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11-13(10-17(2)16-11)9-15-8-12-5-4-6-14(7-12)18-3;/h4-7,10,15H,8-9H2,1-3H3;1H |
InChI Key |
GVCUZUHOVJBIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC(=CC=C2)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.